

Spectroscopic Profile of (1-Benzylpyrrolidin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-Benzylpyrrolidin-3-yl)methanol

Cat. No.: B1336027

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **(1-Benzylpyrrolidin-3-yl)methanol**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

Property	Value
IUPAC Name	(1-Benzylpyrrolidin-3-yl)methanol
CAS Number	5731-17-9
Molecular Formula	C ₁₂ H ₁₇ NO
Molecular Weight	191.27 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **(1-Benzylpyrrolidin-3-yl)methanol**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not publicly available	-	-	-
Data not publicly available	-	-	-
Data not publicly available	-	-	-
Data not publicly available	-	-	-
Data not publicly available	-	-	-
Data not publicly available	-	-	-
Data not publicly available	-	-	-
Data not publicly available	-	-	-

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
Data not publicly available	-

IR (Infrared) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
Data not publicly available	-	O-H stretch (alcohol)
Data not publicly available	-	C-H stretch (aromatic)
Data not publicly available	-	C-H stretch (aliphatic)
Data not publicly available	-	C=C stretch (aromatic)
Data not publicly available	-	C-O stretch (primary alcohol)
Data not publicly available	-	C-N stretch (tertiary amine)

MS (Mass Spectrometry) Data

m/z	Relative Intensity (%)	Assignment
191	Data not publicly available	[M] ⁺ (Molecular Ion)
Data not publicly available	100	Base Peak
Data not publicly available	-	Fragment Ion
Data not publicly available	-	Fragment Ion

Note: Despite extensive searches of scientific literature and chemical databases, specific, publicly available spectroscopic data for **(1-Benzylpyrrolidin-3-yl)methanol** could not be located. The tables above are structured to present the expected data based on the compound's structure. Researchers are advised to acquire this data experimentally or through commercial suppliers who may provide it upon request.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Approximately 5-10 mg of **(1-Benzylpyrrolidin-3-yl)methanol** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.
- ¹³C NMR Acquisition: The carbon spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

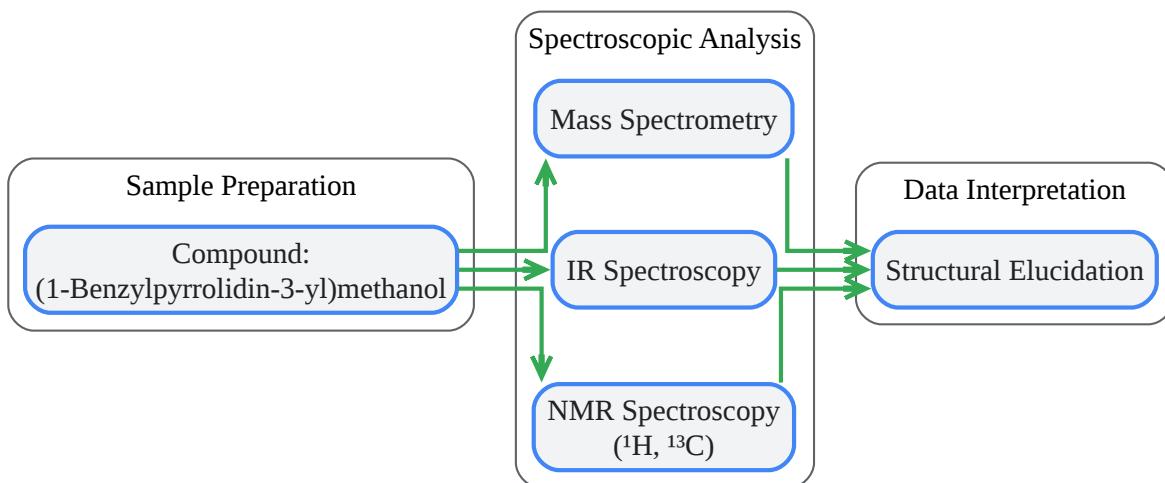
Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: A small amount of the solid **(1-Benzylpyrrolidin-3-yl)methanol** is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of **(1-Benzylpyrrolidin-3-yl)methanol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Chemical structure of **(1-Benzylpyrrolidin-3-yl)methanol**.

- To cite this document: BenchChem. [Spectroscopic Profile of (1-Benzylpyrrolidin-3-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1336027#spectroscopic-data-of-1-benzylpyrrolidin-3-yl-methanol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com